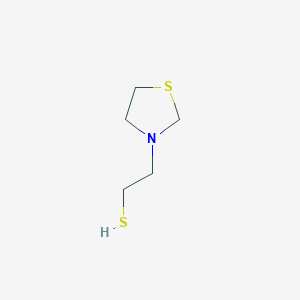

N-(2-mercaptoethyl)-1,3-thiazolidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1,3-thiazolidin-3-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c7-3-1-6-2-4-8-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSFSYKRUWBUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392679 | |

| Record name | N-(2-mercaptoethyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317803-03-5 | |

| Record name | N-(2-mercaptoethyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Thiazolidine Heterocycle Chemistry

The foundation of N-(2-mercaptoethyl)-1,3-thiazolidine is the thiazolidine (B150603) ring, a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. wikipedia.org This ring system is the sulfur analog of oxazolidine (B1195125) and is a prominent structural motif in a multitude of natural and synthetic compounds. wikipedia.org Thiazolidines are considered an important class of heterocyclic compounds in medicinal and organic chemistry due to their presence in bioactive molecules and their utility as synthetic intermediates. nih.govnih.gov

The synthesis of the thiazolidine ring is classically achieved through the condensation reaction between a 1,2-aminothiol and an aldehyde or ketone. wikipedia.org For instance, the parent thiazolidine compound is prepared from the reaction of cysteamine (B1669678) and formaldehyde. wikipedia.org This straightforward formation allows for the creation of a diverse library of thiazolidine derivatives by varying the aminothiol (B82208) and carbonyl precursors. In the case of this compound, the structure suggests a synthesis derived from a precursor that establishes the mercaptoethyl group on the nitrogen atom. The stability of the thiazolidine ring is a key feature; studies have shown that the heterocycle is remarkably stable across a range of pH conditions, including physiological pH, which is advantageous for certain applications. rsc.org The thiazolidine nucleus is a core component of the antibiotic penicillin, highlighting the significance of this heterocyclic system in pharmacologically important molecules. wikipedia.org

Significance of N Substitution and Thiol Functionality in Organic Compound Design

The specific structure of N-(2-mercaptoethyl)-1,3-thiazolidine incorporates two critical features that are widely exploited in organic compound design: an N-substituted heterocyclic ring and a terminal thiol group.

The thiol functional group (-SH), also known as a sulfhydryl or mercapto group, imparts a distinct set of chemical properties to the molecule. creative-proteomics.comlibretexts.org Thiols are the sulfur analogs of alcohols and possess unique reactivity. tutorchase.comwikipedia.org They are generally more acidic than their alcohol counterparts, readily forming thiolate anions (R-S⁻) in the presence of a base. libretexts.orgtutorchase.com These thiolate ions are excellent nucleophiles. libretexts.org Furthermore, the thiol group is redox-active; it can be oxidized to form a disulfide bond (R-S-S-R), a reversible reaction that is fundamental to protein folding (in the case of cysteine) and antioxidant systems (in the case of glutathione). creative-proteomics.comwikipedia.org The presence of this functional group makes this compound a potent nucleophile and a potential participant in redox processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NS₂ | epa.gov |

| Average Mass | 149.27 g/mol | epa.gov |

| CAS Number | 317803-03-5 | epa.govthegoodscentscompany.combldpharm.com |

| Boiling Point | 246.00 to 248.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 217.00 °F (102.78 °C) | thegoodscentscompany.com |

| Odor Description | Described as having a popcorn-like scent | thegoodscentscompany.com |

Table 2: Comparison of Thiol and Alcohol Functional Groups

| Feature | Thiol Group (-SH) | Alcohol Group (-OH) |

| Acidity (Typical pKa) | ~10 | ~16 |

| Bond Strength (S-H vs. O-H) | Weaker | Stronger |

| Nucleophilicity (as Thiolate) | Strong | Weaker (as Alkoxide) |

| Oxidation Product | Disulfide (R-S-S-R) | Aldehyde, Ketone, or Carboxylic Acid |

| Hydrogen Bonding | Weak | Strong |

Overview of Current Research Trajectories for N,s Containing Heterocycles

Foundational Principles of 1,3-Thiazolidine Ring Synthesis

The formation of the 1,3-thiazolidine ring is a cornerstone of synthetic organic chemistry, providing access to a class of compounds with significant applications. The key to this synthesis is the formation of two crucial bonds: a carbon-sulfur bond and a carbon-nitrogen bond, which together close the five-membered heterocyclic ring.

Cyclocondensation Approaches for Heterocycle Construction

Cyclocondensation reactions are a fundamental and widely employed method for constructing the 1,3-thiazolidine scaffold. wisdomlib.org This class of reactions involves the joining of two or more molecules to form a ring, accompanied by the elimination of a small molecule, typically water. wisdomlib.org A common strategy involves the reaction of a compound containing an amino group and a thiol group with a carbonyl compound, such as an aldehyde or a ketone.

The reaction of cysteamine (B1669678) with various sugars, for instance, leads to the formation of thiazolidine (B150603) derivatives. This process is thought to proceed through a Schiff's base intermediate formed between the sugar's carbonyl group and the amino group of cysteamine. This is followed by an intramolecular cyclization via the thiol group to form the five-membered thiazolidine ring. researchgate.net

Another prominent example is the Knoevenagel condensation, which can be used to synthesize substituted 2,4-thiazolidinediones. researchgate.netresearchgate.net This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione, in the presence of a basic catalyst. researchgate.netmdpi.com

The synthesis of 1,3-thiazolidin-4-ones can be achieved through a three-component reaction involving an amine, a carbonyl compound, and thioglycolic acid. tandfonline.comtandfonline.com The mechanism involves the initial condensation of the aldehyde and amine to form an imine, which then reacts with thioglycolic acid. An subsequent intramolecular cyclization leads to the final 1,3-thiazolidin-4-one product. tandfonline.comtandfonline.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.netbenthamdirect.com This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries. youtube.com

A notable example is the one-pot synthesis of 1,3-thiazolidin-4-one derivatives through the reaction of an amine, a carbonyl compound, and thioglycolic acid. tandfonline.comtandfonline.com This reaction proceeds through a sequence of condensation and cyclization steps to afford the desired heterocyclic products in good yields. tandfonline.comresearchgate.netbenthamdirect.com The use of catalysts, such as L-proline, can enhance the efficiency and environmental friendliness of this process. researchgate.netbenthamdirect.com

The development of novel thiazolidine-4-one molecular hybrids has also been achieved via a one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov This highlights the versatility of MCRs in creating structurally diverse thiazolidine derivatives.

MCRs have also been instrumental in the synthesis of active pharmaceutical ingredients. nih.gov For instance, the Petasis reaction, a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, has been utilized in the synthesis of complex drug molecules. nih.gov

Directed Synthesis of this compound

The specific synthesis of this compound requires a targeted approach to ensure the correct connectivity of the substituent at the nitrogen atom of the thiazolidine ring.

Investigation of Specific Precursor Reactivity (e.g., Reactions involving Fructose (B13574) and Cysteamine)

The reaction between fructose and cysteamine serves as a pertinent example of specific precursor reactivity leading to thiazolidine formation. The reaction proceeds through the formation of a Schiff's base between the carbonyl group of fructose and the primary amine of cysteamine. This is followed by the nucleophilic attack of the thiol group, resulting in ring closure and the formation of a carbohydrate-cysteamine thiazolidine. researchgate.net Studies have shown that these thiazolidine analogs can be synthesized from various sugars, including arabinose, glucose, and maltose, reacting with cysteamine. researchgate.netfao.orgnih.gov The stability of the resulting thiazolidine can be influenced by the nature of the sugar, with those derived from pentoses like ribose and arabinose showing greater stability than those from hexoses. researchgate.net The reversible nature of this reaction is also noteworthy, with the thiazolidine ring being susceptible to hydrolysis, particularly under aqueous conditions and at high pH. researchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. In the synthesis of 1,3-thiazolidin-4-one derivatives via a three-component reaction, several parameters have been investigated. The choice of solvent was found to be critical, with ethanol (B145695) proving to be the most suitable. tandfonline.com Temperature also plays a significant role, with the highest yield being achieved at 70°C. tandfonline.com Furthermore, the amount of catalyst used can impact the reaction's efficiency. tandfonline.com

In the synthesis of N-substituted thiazolidinediones, microwave irradiation has been employed to shorten reaction times and increase yields compared to conventional heating methods. mdpi.com The use of specific catalysts and reaction media, such as potassium carbonate in DMF, has also been shown to be effective for N-arylation reactions. researchgate.net

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Various synthetic strategies can be employed to modify the core thiazolidine structure.

One common approach involves the N-substitution of a pre-formed thiazolidine ring. For example, N-substituted 2,4-thiazolidinediones can be prepared by reacting the parent thiazolidine-2,4-dione with various alkyl or aryl halides. researchgate.netresearchgate.netnih.gov Microwave-assisted N-benzylation reactions have been shown to be an efficient method for this purpose. mdpi.com

Another strategy involves the modification of substituents at other positions of the thiazolidine ring. For instance, Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes can introduce diverse groups at the 5-position. mdpi.comnih.gov

The synthesis of more complex derivatives often involves multi-step sequences. For example, the synthesis of thiazolidinone-triazole derivatives has been accomplished through a multi-step process involving the initial formation of a 2-(phenylamino)thiazol-4(5H)-one, followed by further functionalization and a final cycloaddition reaction. nih.gov Similarly, the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine, an important intermediate for certain antibiotics, has been achieved in three steps from 3-methanesulfonyloxyazetidine. clockss.org

Strategies for Modification of the Thiazolidine Ring System

The versatility of the thiazolidine ring allows for extensive modification at several positions, enabling the synthesis of a wide array of analogues with diverse properties. nih.gov Key strategies focus on substitutions at the C2, C4, and C5 positions, as well as on the ring nitrogen at position 3.

One of the most common modifications involves the introduction of a carbonyl group at the C4 position to form 4-thiazolidinones . These are typically synthesized through the cyclocondensation of an amine, an aldehyde, and thioglycolic acid. nih.gov Another significant class of derivatives is the thiazolidine-2,4-diones (TZDs) , which contain carbonyl groups at both the C2 and C4 positions. nist.gov These are often prepared by reacting an α-halogenated carboxylic acid with thiourea, followed by hydrolysis of the resulting 2-imino-4-thiazolidinone intermediate. nih.gov

Further functionalization, particularly at the C5 position, is frequently achieved via the Knoevenagel condensation . This reaction involves condensing an active methylene compound, such as thiazolidine-2,4-dione, with various aromatic or heteroaromatic aldehydes. nih.govresearchgate.net This method is highly effective for creating 5-arylidene derivatives, which are precursors to numerous biologically active compounds. nih.govorganic-chemistry.org A variety of catalysts, including piperidine, sodium acetate, and baker's yeast, have been employed to facilitate this transformation under different conditions. nih.govorganic-chemistry.org

The introduction of an exocyclic imino group at the C2 position yields 2-iminothiazolidines , another important class of analogues. These can be synthesized through several routes, including the Lewis acid-catalyzed domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates. nih.gov This method offers a regio- and stereoselective pathway to various 2-iminothiazolidine derivatives. nih.gov

The following table summarizes various synthetic modifications of the thiazolidine ring.

Table 1: Synthetic Strategies for Thiazolidine Ring Modification| Modification Type | Reactants | Key Reaction | Product Class | Reference(s) |

|---|---|---|---|---|

| C4-Carbonyl Introduction | Amine, Aldehyde, Thioglycolic Acid | Cyclocondensation | 4-Thiazolidinones | nih.gov |

| C2,C4-Dicarbonyl | Chloroacetic Acid, Thiourea | Cyclization/Hydrolysis | Thiazolidine-2,4-diones | nih.gov |

| C5-Arylidene Substitution | Thiazolidine-2,4-dione, Aromatic Aldehyde | Knoevenagel Condensation | 5-Arylidene-thiazolidine-2,4-diones | nih.govnih.govorganic-chemistry.org |

| C2-Imino Introduction | Activated Aziridine, Isothiocyanate | Domino Ring-Opening Cyclization | 2-Iminothiazolidines | nih.govnih.gov |

Functionalization of the Mercaptoethyl Side Chain

The mercaptoethyl side chain of this compound offers a reactive handle for further molecular elaboration. The thiol group (-SH) is nucleophilic and susceptible to a variety of chemical transformations, allowing for the attachment of diverse functional groups and the synthesis of new analogues.

A primary strategy for functionalizing the thiol is S-alkylation . This reaction involves treating the thiol with an alkyl halide in the presence of a base to form a thioether (R-S-R'). This approach is widely used for modifying mercapto-containing heterocycles. For instance, studies on the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) demonstrate that reactions with α,ω-dihalogenoalkanes can yield either mono-S-alkylated products or symmetrical bis-adducts, depending on the reaction conditions and the nature of the dihalide. nih.gov A similar strategy could be applied to this compound to produce a range of N-(2-thioether-ethyl)-1,3-thiazolidine derivatives.

Another common transformation is the oxidation of the thiol to form a disulfide bridge (-S-S-). This can occur under mild oxidizing conditions and can be used to link two molecules of this compound or to connect it to another thiol-containing molecule, such as cysteine or glutathione (B108866).

The thiol group can also participate in Michael additions , reacting with α,β-unsaturated carbonyl compounds to form new carbon-sulfur bonds. Furthermore, it can be converted into a thiocarbamate or a thioester through reactions with isocyanates or acyl chlorides, respectively, further expanding the chemical diversity of the resulting analogues. The synthesis of 1,3-thiazolidine-2-thiones from β-amino alcohols and carbon disulfide highlights the reactivity of sulfur-containing precursors in forming key heterocyclic structures. nih.govorganic-chemistry.org

The table below outlines potential functionalization reactions for the mercaptoethyl side chain.

Table 2: Potential Functionalization Reactions of the Mercaptoethyl Side Chain| Reaction Type | Reagent Class | Functional Group Formed | Product Analogue | Reference Concept |

|---|---|---|---|---|

| S-Alkylation | Alkyl Halides | Thioether | N-(2-Alkylthio-ethyl)-1,3-thiazolidine | nih.gov |

| Dimerization/Coupling | α,ω-Dihalogenoalkanes | Bis-Thioether | Bis-(1,3-thiazolidin-3-yl-ethyl)thioalkane | nih.gov |

| Oxidation | Mild Oxidizing Agent | Disulfide | Bis-(2-(1,3-thiazolidin-3-yl)ethyl) disulfide | N/A |

| Michael Addition | α,β-Unsaturated Carbonyls | Thioether Adduct | Varied | organic-chemistry.org |

| Thioesterification | Acyl Chlorides | Thioester | S-(2-(1,3-thiazolidin-3-yl)ethyl) ethanethioate | N/A |

Stereoselective Synthesis of this compound Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure thiazolidine analogues, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Several strategies have been developed to control the formation of stereocenters within the thiazolidine ring and its substituents.

One effective approach involves the use of chiral auxiliaries . For example, chiral oxazolidinethiones derived from amino acids, which are analogous to Evans auxiliaries, have been used to construct N-substituted thiazolidinedione structures with high stereocontrol. nih.gov The auxiliary directs the stereochemical outcome of subsequent reactions and can be cleaved afterwards to yield the desired enantiopure product.

Catalytic asymmetric synthesis provides another powerful route. A regio- and stereoselective methodology for preparing 2-iminothiazolidines has been developed using a Lewis acid-catalyzed domino ring-opening cyclization (DROC) of non-racemic activated aziridines with isothiocyanates. nih.gov This reaction proceeds via an SN2-type ring-opening, which furnishes an intermediate with an inverted configuration, leading to the formation of 2-iminothiazolidines with excellent enantioselectivity. nih.gov Similarly, asymmetric routes to 2,4,5-trisubstituted Δ2-thiazolines, which can be precursors to more complex thiazolidine systems, have been established using key steps like the Sharpless asymmetric dihydroxylation to set the initial stereochemistry. nih.gov

Substrate-controlled diastereoselective synthesis is also a viable strategy. For instance, the asymmetric aldol (B89426) addition of a chlorotitanium enolate to an aldehyde, followed by a nucleophilic azidation and Curtius reaction, has been used to generate chiral cyclic carbamates with high diastereoselectivity. mdpi.com Such sequences, which establish multiple stereocenters in a controlled manner, can be adapted for the synthesis of complex thiazolidine targets.

The table below highlights key approaches to stereoselective synthesis.

Table 3: Stereoselective Synthetic Strategies for Thiazolidine Analogues| Strategy | Methodology | Key Feature | Example Application | Reference(s) |

|---|---|---|---|---|

| Chiral Auxiliary | Use of a chiral molecule (e.g., Evans auxiliary derivative) to direct stereochemistry. | Covalent attachment and removal of the auxiliary. | Synthesis of chiral N-substituted thiazolidinediones. | nih.gov |

| Catalytic Asymmetric Synthesis | Lewis acid catalysis with a chiral substrate. | Inversion of configuration via SN2 mechanism. | Regio- and stereoselective synthesis of 2-iminothiazolidines from aziridines. | nih.gov |

| Asymmetric Precursor Synthesis | Introduction of chirality early in the synthetic route. | Sharpless asymmetric dihydroxylation of an alkene. | Synthesis of enantiomerically enriched Δ2-thiazolines. | nih.gov |

| Substrate-Controlled Synthesis | Using existing stereocenters to direct the formation of new ones. | Asymmetric aldol addition to create syn-adducts. | Diastereoselective synthesis of cyclic carbamates. | mdpi.com |

Green Chemistry Approaches in Thiazolidine Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing greener synthetic routes for thiazolidine derivatives. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to conventional approaches. nih.gov

Microwave-assisted synthesis has emerged as a prominent green technique. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.com This method has been successfully applied to the synthesis of thiazolidine-2,4-diones and their N-benzylated derivatives, offering a simple, efficient, and cost-effective pathway. mdpi.com

Solvent-free reactions and the use of green solvents are also central to green thiazolidine synthesis. One-pot, solvent-free syntheses of 1,3-thiazolidin-4-ones have been reported using recyclable, heterogeneous catalysts. nih.gov These reactions often proceed at room temperature or with gentle heating, offering high atom economy and ease of product isolation. nih.govnih.gov When a solvent is necessary, environmentally benign options like water or ethanol-water mixtures are preferred. The synthesis of 2-mercapto dihydrothiazines has been efficiently achieved in an EtOH/H2O solvent system. mdpi.com

The use of recyclable and non-toxic catalysts is another cornerstone of green chemistry in this field. Ammonium persulfate has been used as an economical and effective catalyst for the solvent-free synthesis of 1,3-thiazolidin-4-ones. nih.gov Deep eutectic solvents have also been employed, acting as both the solvent and the catalyst in the synthesis of thiazolidinedione derivatives. nih.gov These approaches not only reduce the environmental impact but also often simplify the purification process.

The following table summarizes various green chemistry approaches used in thiazolidine synthesis.

Table 4: Green Chemistry Approaches in Thiazolidine Synthesis| Green Approach | Methodology | Advantages | Example Product Class | Reference(s) |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, increased yields, fewer side products. | Thiazolidine-2,4-diones | mdpi.com |

| Solvent-Free Synthesis | Reactions conducted without a solvent, often using a solid catalyst. | High atom economy, reduced waste, easy product isolation. | 1,3-Thiazolidin-4-ones | nih.govnih.gov |

| Green Solvents | Use of environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental impact. | 2-Mercapto dihydrothiazines | mdpi.com |

| Recyclable/Benign Catalysts | Employing non-toxic and reusable catalysts. | Catalyst recovery, cost-effectiveness, reduced waste. | 1,3-Thiazolidin-4-ones, Thiazolidinediones | nih.govnih.gov |

Chemical Transformations of the 1,3-Thiazolidine Nucleus

The 1,3-thiazolidine ring is a versatile heterocyclic scaffold. e3s-conferences.org Its reactivity is primarily centered around the lone pairs of electrons on the nitrogen and sulfur atoms, making it susceptible to a variety of chemical changes. The ring system can be modified at several positions, allowing for the synthesis of a wide array of derivatives. e3s-conferences.orgnih.gov

The 1,3-thiazolidine nucleus possesses both nucleophilic and electrophilic characteristics. The nitrogen atom (at position 3) and the sulfur atom (at position 1) are nucleophilic centers due to their available lone pairs of electrons. The nitrogen, being a tertiary amine in this compound, can react with various electrophiles.

Conversely, the carbon atom situated between the nitrogen and sulfur (C-2) can be susceptible to nucleophilic attack, particularly if activated by adjacent electron-withdrawing groups or upon protonation of a heteroatom, which can facilitate ring opening. In broader thiazolidine chemistry, the ring is often synthesized via the condensation of a carbonyl compound, an amine, and a thiol, highlighting the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine and thiol groups that form the ring. nih.gov Aromatic nucleophilic substitution (SNAr) reactions on related sulfur heterocycles like thiophenes have been studied, demonstrating the capacity of these rings to undergo substitution under specific conditions, which provides a conceptual framework for potential reactions on the thiazolidine ring. nih.gov

Thiazolidine rings are known to undergo reversible ring-opening reactions, a phenomenon often described as ring-chain tautomerism. nih.govacs.org This process typically involves the cleavage of the C-N or C-S bond, leading to an open-chain intermediate, which can then recyclize.

In acidic conditions, for instance, a fused thiazolidinyloxazolidine system can undergo ring-opening via ring-chain tautomerism. nih.gov This process leads to the formation of an iminium ion intermediate. nih.gov This reactive intermediate can subsequently undergo recyclization. The equilibrium between the closed-ring and open-chain forms is influenced by factors such as the substituents on the ring and the reaction conditions (e.g., temperature, solvent). nih.govacs.org This dynamic equilibrium is a key feature of thiazolidine chemistry, allowing for the structural reorganization and isomerization of the heterocyclic system. nih.gov

Table 1: Factors Influencing Ring-Chain Tautomerism in Thiazolidine Systems

| Factor | Influence on Equilibrium | Research Finding |

|---|---|---|

| Substituents | The electronic nature of substituents on the ring can shift the equilibrium towards either the ring or chain form. | The formation of different isomeric products (fused vs. spirocyclic) is strongly dependent on the electronic properties of the substituents. nih.gov |

| Reaction Conditions | Temperature and solvent can determine whether the reaction is under kinetic or thermodynamic control, favoring different products. | Under kinetic control, the less stable product may form faster, while thermodynamic conditions favor the most stable product. nih.gov |

| Acidity (pH) | The process is often acid-catalyzed, with the ring opening initiated by protonation. | The reversible addition to the C=N group to form the heterocycle is usually acid-catalyzed. nih.gov |

Reactivity of the N-Substituted Mercaptoethyl Moiety

The thiol (-SH) group is a highly reactive functional group, primarily known for its nucleophilicity and its susceptibility to oxidation. researchgate.net A principal reaction of thiols is their oxidation to disulfides (R-S-S-R). This transformation is a crucial process in both synthetic chemistry and biological systems. wikipedia.orglibretexts.org

The oxidation can be achieved using a variety of mild to strong oxidizing agents. wikipedia.orgresearchgate.net For example, reagents like hydrogen peroxide, halogens (iodine, bromine), or even atmospheric oxygen in the presence of a catalyst can effectively convert thiols to their corresponding disulfides. wikipedia.orgresearchgate.net This reaction is thermodynamically favorable due to the relative strengths of the S-H and S-S bonds. libretexts.org Furthermore, thiols can participate in thiol-disulfide exchange reactions, where a thiol reacts with a disulfide to form a new thiol and a new disulfide. wikipedia.orglibretexts.org

Table 2: Common Reagents for the Oxidation of Thiols to Disulfides

| Oxidizing Agent | Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide ion (I⁻) or iodine (I₂), neutral conditions. | An environmentally benign method. researchgate.net |

| Iodine (I₂) / Bromine (Br₂) | Presence of a base. | A common and readily available method. wikipedia.org |

| Oxygen (O₂) | Presence of metal catalysts. | Mimics natural oxidation processes. wikipedia.org |

| Sodium Hypochlorite (NaOCl) | Strong oxidizing conditions. | Can lead to further oxidation to sulfonic acids (RSO₃H). wikipedia.org |

The nitrogen atom in the this compound molecule is a tertiary amine integrated into the heterocyclic ring. Its reactivity is characteristic of tertiary amines, although it is sterically hindered by the ring structure and the ethyl substituent. The lone pair of electrons on the nitrogen atom allows it to act as a base and a nucleophile. It can be protonated by acids and can react with alkylating agents and other electrophiles. The amine functionality is fundamental in many synthetic routes for creating more complex thiazolidine derivatives, often participating in multicomponent reactions to build diverse molecular scaffolds. nih.govresearchgate.net

Tautomerism and Isomerization Phenomena in Related Thiazolidine Systems

Thiazolidine systems are known to exhibit various forms of isomerism, including tautomerism and stereoisomerism, which are critical to understanding their structure and reactivity.

Ring-chain tautomerism is a significant process in 1,3-thiazolidine chemistry. nih.govacs.org It is a reversible process involving the movement of a proton and the interconversion between a cyclic thiazolidine structure and an open-chain imine (Schiff base) form. nih.gov This equilibrium is a key step in the formation and reaction of many five-membered heterocycles containing nitrogen and sulfur. nih.gov

In addition to tautomerism, substituted thiazolidines can exhibit geometric (cis-trans) isomerization. For example, studies on 2-substituted thiazolidine-4-carboxylic acids have demonstrated epimerization at the C-2 position in aqueous solutions. acs.org The pH of the solution can influence the rate and equilibrium of this isomerization. acs.org The conformational analysis of thiazolidine derivatives, often investigated using NMR spectroscopy and computational methods like Density Functional Theory (DFT), reveals the existence of different stable conformers and the energy barriers between them. nih.govnih.govresearchgate.net

Mechanistic Studies on Divergent Reactivity

The reactivity of this compound is characterized by a delicate balance between the stability of its heterocyclic ring and the propensity for ring-opening or other transformations under various conditions. Mechanistic studies, while not exhaustively focused on this specific molecule, can be inferred from research on related thiazolidine and aminothiol (B82208) structures. The divergent reactivity is primarily dictated by factors such as pH, the presence of electrophiles or nucleophiles, and oxidizing or reducing agents.

The core of its divergent character lies in the ring-chain tautomerism, an equilibrium between the cyclic thiazolidine form and the open-chain imine or aminothiol form. This equilibrium is highly sensitive to the chemical environment.

Influence of pH on Reaction Pathways

The pH of the reaction medium is a critical determinant of the stability and reaction pathway of this compound. The protonation state of the nitrogen atom and the thiol group significantly influences the molecule's susceptibility to nucleophilic or electrophilic attack.

In acidic conditions, the thiazolidine nitrogen is protonated, which can facilitate ring-opening through hydrolysis. This process is thought to proceed via a hydroxythiazolidine intermediate, leading to the formation of cysteamine and formaldehyde. The rate of this hydrolysis is pH-dependent, often showing a maximum rate at a specific acidic pH.

Conversely, in neutral to slightly alkaline conditions, the thiazolidine ring is more stable. However, the deprotonated thiol group in the N-(2-mercaptoethyl) side chain becomes a potent nucleophile, capable of participating in various reactions without necessarily inducing ring cleavage.

Table 3.4.1: pH-Dependent Reactivity of this compound (Illustrative)

| pH Range | Dominant Species | Likely Reaction Pathway | Primary Products (Hypothetical) |

| < 4 | Protonated Thiazolidine | Acid-catalyzed hydrolysis | Cysteamine, Formaldehyde |

| 4 - 6 | Mix of Protonated and Neutral | Equilibrium between hydrolysis and stability | Cysteamine, Formaldehyde, Intact Thiazolidine |

| 7 - 8 | Neutral Thiazolidine | Side-chain thiolate reactions | Thioethers, Disulfides |

| > 9 | Thiolate Anion | Potential for base-catalyzed ring-opening | Cysteamine, Cannizzaro products of formaldehyde |

This table is illustrative and based on the general principles of thiazolidine chemistry, as direct kinetic data for this compound is not extensively available in public literature.

Oxidative and Reductive Pathways

The presence of two sulfur atoms and a secondary amine makes this compound susceptible to a range of redox reactions.

Oxidation: Mild oxidizing agents can selectively target the exocyclic thiol group to form a disulfide-bridged dimer. Stronger oxidizing agents could potentially lead to the oxidation of the ring sulfur to a sulfoxide (B87167) or sulfone, or even oxidative cleavage of the ring.

Reduction: Reductive conditions, for instance, using a reducing agent like sodium borohydride, would likely reduce the iminium cation that is in equilibrium with the thiazolidine, leading to a stable ring-opened N-methylcysteamine derivative.

Table 3.4.2: Hypothetical Products of Redox Reactions

| Reagent | Reaction Type | Potential Major Product |

| Hydrogen Peroxide (mild) | Oxidation | Dimer of this compound |

| Peracetic Acid | Oxidation | This compound-1-oxide |

| Sodium Borohydride | Reduction | N-methyl-N-(2-mercaptoethyl)ethanamine |

Note: The products listed are hypothetical and based on the known reactivity of similar functional groups.

Interaction with Electrophiles and Nucleophiles

The nucleophilic character of the nitrogen and the exocyclic sulfur atom dictates the reaction with electrophiles. Alkylating agents, for example, could react at either the nitrogen or the sulfur, leading to a mixture of products. The regioselectivity of such reactions would likely be influenced by steric hindrance and the hardness/softness of the electrophile and nucleophilic centers.

Reactions with nucleophiles are generally preceded by ring-opening to form a reactive intermediate. For instance, in the presence of a strong nucleophile and under conditions that favor ring-opening, the resulting iminium ion could be trapped.

Detailed mechanistic studies involving computational modeling and kinetic analysis would be invaluable in precisely mapping the energy landscapes of these divergent pathways and in predicting product distributions under various conditions.

Coordination Chemistry of N 2 Mercaptoethyl 1,3 Thiazolidine

Ligand Design Principles for N,S-Donor Systems

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. Ligands containing both nitrogen (N) and sulfur (S) donor atoms, such as N-(2-mercaptoethyl)-1,3-thiazolidine, are of particular interest because they combine the properties of hard or borderline (N) and soft (S) donor sites. nih.gov This dual character allows them to coordinate effectively with a wide range of metal ions, from hard to soft, according to Pearson's Hard and Soft Acid-Base (HSAB) theory.

The thiazole (B1198619) and thiazolidine (B150603) ring systems are five-membered heterocycles containing both sulfur and nitrogen, making them excellent scaffolds for designing N,S-donor ligands. nih.gov In the case of this compound, the ligand presents three potential donor sites: the tertiary amine nitrogen of the thiazolidine ring, the ring's thioether sulfur, and the thiol sulfur of the mercaptoethyl side chain. This arrangement allows the ligand to act as a bidentate or potentially tridentate chelator.

A key design principle for such ligands is the chelate effect. The formation of a five- or six-membered chelate ring upon coordination of the nitrogen and the terminal thiol sulfur to a metal center would significantly enhance the thermodynamic stability of the complex compared to coordination by analogous monodentate ligands. Furthermore, the thiazolidine ring can undergo a deprotonation-induced ring-opening to form an iminoethanethiolate, which introduces a new set of donor atoms and redox properties to the system. digitellinc.com This "non-innocent" behavior, where the ligand itself can be redox-active, is a sophisticated design element for creating complexes with novel reactivity. digitellinc.com The steric bulk and conformational rigidity of the thiazolidine ring also play a crucial role, influencing the coordination geometry and accessibility of the metal center, which is vital for applications in catalysis and biomimetic modeling. rsc.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other N,S-donor ligands. A general method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov For example, an ethanolic or methanolic solution of the ligand could be added to a solution of a metal salt, such as a chloride, acetate, or nitrate (B79036) salt of copper(II), nickel(II), cobalt(II), or zinc(II). nih.govresearchgate.net The reaction is often carried out under reflux, and the resulting complex may precipitate upon cooling or after adjusting the pH. bhu.ac.in In some cases, the reaction proceeds via an in situ formation of the ligand or a derivative, such as the ring-opened iminoethanethiolate form, which then coordinates to the metal ion. digitellinc.comresearchgate.net

Characterization of the resulting coordination compounds relies on a suite of spectroscopic and analytical techniques to determine their structure and properties.

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. bhu.ac.inresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which donor atoms are involved in coordination. A shift in the stretching frequencies of C-S and C-N bonds within the thiazolidine ring upon complexation would indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal. The disappearance of the S-H stretching band (typically around 2550 cm⁻¹) would confirm the deprotonation of the thiol group and its coordination as a thiolate. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. researchgate.net Chemical shifts of protons and carbons near the donor atoms would be expected to change upon coordination.

UV-Visible Spectroscopy: The electronic spectra of complexes with d-block metals like Co(II), Ni(II), and Cu(II) can reveal the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the metal center based on the d-d electronic transitions. researchgate.net

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in the metal ion, which provides insight into its oxidation state and the geometry of the complex. researchgate.netbhu.ac.in

X-ray Crystallography: The definitive method for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov

The following table summarizes the typical characterization data expected for metal complexes of N,S-donor ligands related to this compound.

| Technique | Observed Feature | Interpretation | Reference |

|---|---|---|---|

| IR Spectroscopy | Disappearance of ν(S-H) band | Deprotonation and coordination of thiol group | nih.gov |

| IR Spectroscopy | Shift in ν(C-S) and ν(C-N) bands | Coordination of thioether and/or amine donors | researchgate.net |

| UV-Vis Spectroscopy | Specific d-d transition bands | Indicates coordination geometry (e.g., octahedral, tetrahedral) | researchgate.net |

| Magnetic Susceptibility | Measurement of magnetic moment | Confirms oxidation state and spin state of the metal ion | researchgate.netbhu.ac.in |

| X-ray Crystallography | Determination of 3D structure | Provides definitive bond lengths, angles, and geometry | nih.govnih.gov |

Structural Analysis of Coordination Compounds

While specific crystal structures of this compound complexes are not widely reported, analysis of related compounds provides significant insight into the potential structures. The ligand is expected to act primarily as a bidentate N,S donor, using the thiazolidine nitrogen and the deprotonated thiol sulfur to form a stable five-membered chelate ring.

Studies on related thiazolidine-containing ligands have revealed diverse and sometimes unconventional coordination modes. For instance, some silver-thiazolidinone complexes feature rare bridging modes, highlighting the versatility of the thiazolidine heterocycle. nih.gov A particularly relevant study showed that a di(thiazolidinyl)pyridine ligand could be deprotonated to ring-open one of the thiazolidine arms, forming an iminoethanethiolate-thiazolidine complex. digitellinc.com This demonstrates that this compound could potentially exist in equilibrium with its ring-opened isomer upon complexation, leading to different coordination geometries and electronic properties. In the case of iron and zinc complexes with such a ring-opened ligand, the system self-assembled into a trimeric species with a central [M₃S₃] ring core. digitellinc.com

The coordination geometry around the metal center would be dictated by the metal's electronic preference and the number of coordinated ligands. For a 1:2 metal-to-ligand ratio with a bidentate N,S ligand, a pseudo-octahedral geometry is common for metals like Co(II) and Ni(II). researchgate.net For metals like Pd(II) or Cu(II), square planar geometries are often observed. nih.govtrdizin.gov.tr

The table below outlines potential structural features of metal complexes with this compound, based on data from analogous systems.

| Metal Ion | Potential Coordination Mode | Likely Geometry | Structural Motif Example | Reference |

|---|---|---|---|---|

| Cu(II), Ni(II), Co(II) | Bidentate (N,S) | Octahedral (for ML₂) | Distorted octahedral geometry is common for Co(II) and Ni(II). | researchgate.net |

| Zn(II), Fe(II) | Bidentate (N,S) from ring-opened ligand | Tetrahedral | Formation of trimeric [M₃S₃] ring cores. | digitellinc.com |

| Ag(I) | Bidentate or Bridging (N,S) | Linear or Distorted Seesaw | Thiazolidinone ligands show diverse bridging modes with Ag(I). | nih.gov |

| Pd(II) | Bidentate (N,S) | Square Planar | Common for Pd(II) with N,S donor thiosemicarbazones. | nih.gov |

| Tc(V) | Tridentate (N,S,S) | Square Pyramidal | Unusual thiazolidine ring formation observed in a TcO complex. | acs.org |

Potential for Catalytic Applications

Transition metal complexes supported by N,S-donor ligands are explored for their catalytic activity in a range of organic transformations. The electronic and steric environment provided by the ligand is critical for catalytic performance. While direct catalytic studies on this compound complexes are scarce, the features of this ligand suggest significant potential.

The combination of a soft sulfur donor and a borderline nitrogen donor can effectively stabilize various oxidation states of a metal center, which is a key requirement for many catalytic cycles. The thioether and thiolate groups can modulate the electron density at the metal, influencing its reactivity. Research into related mesoionic thiazol-5-ylidene metal complexes is underway to explore their catalytic activity. nih.gov Furthermore, the development of catalysts is a major goal in the field of biomimetic chemistry, with the aim of creating efficient and selective "green" catalysts. rsc.org

Complexes of N,S-donor ligands can be active in reactions such as:

Oxidation Reactions: The robust nature of the N,S-chelate can support high-valent metal-oxo species involved in oxidation catalysis.

Reduction Reactions: The electron-donating properties of the thiolate can facilitate reductive processes at the metal center.

C-C Coupling Reactions: Palladium complexes with N,S-ligands are analogues of well-known phosphine-based catalysts used in cross-coupling chemistry.

Polymerization: The defined coordination geometry enforced by the ligand can control the stereochemistry of polymerization reactions.

The potential for the thiazolidine ring to act as a proton-switchable, non-innocent ligand adds another layer of possible catalytic function, enabling cooperative proton and electron transfer reactions. digitellinc.com The use of main group elements like sulfur in the ligand sphere can provide unique electronic and steric environments that are not easily achievable with standard organic ligands, often leading to remarkable catalytic activity and unique product selectivity. rsc.org

Biomimetic Aspects of Metal-Ligand Interactions

A significant driver for studying complexes with N,S-donor ligands is their ability to model the active sites of metalloenzymes. rsc.org Many enzymes utilize a metal ion held in place by amino acid residues, with cysteine (containing a thiol group) being a common coordinating residue. The this compound ligand, with its amine and thiol functionalities, provides a good structural mimic for the N,S-coordination environment found in these biological systems.

One area of interest is modeling the active sites of zinc-containing enzymes, where a zinc ion is often coordinated by cysteine and histidine (nitrogen donor) residues. The N,S-donor set of the ligand can replicate this environment. Another important application is in modeling the active sites of nickel-containing enzymes, such as Nickel Superoxide Dismutase (NiSOD), which features Ni-cysteine (Ni-S) bonds.

The thiazolidine scaffold itself is a versatile motif found in many medicinally active compounds. nih.gov For example, thiazolidine derivatives have been designed as inhibitors for metallo-β-lactamases, enzymes that confer antibiotic resistance in bacteria. nih.gov The design of these inhibitors often involves mimicking the interaction of the substrate with the metal ion(s) in the enzyme's active site. The ability of ligands like this compound to form stable complexes with metal ions like zinc is therefore highly relevant to the development of new therapeutic agents. The creation of biomimetic complexes allows for fundamental studies that can elucidate the molecular mechanisms of enzymes and can lead to the development of new catalysts and selective sensors for metal ions. rsc.org

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of N 2 Mercaptoethyl 1,3 Thiazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal in mapping the covalent framework of N-(2-mercaptoethyl)-1,3-thiazolidine, providing unambiguous assignment of its proton (¹H) and carbon (¹³C) nuclei. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the connectivity and spatial relationships of the atoms within the molecule have been established.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the protons of the thiazolidine (B150603) ring and the mercaptoethyl side chain. The chemical shifts and coupling constants provide critical information about the electronic environment and neighboring protons for each position. For instance, the methylene (B1212753) protons adjacent to the nitrogen and sulfur atoms in the thiazolidine ring exhibit characteristic chemical shifts, while the protons of the ethyl group in the side chain are readily identified by their respective multiplicities.

Complementary ¹³C NMR data corroborates the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment, with distinct resonances observed for the carbons of the thiazolidine ring and the mercaptoethyl chain. The presence of two sulfur atoms and one nitrogen atom in the molecule significantly influences the chemical shifts of the adjacent carbon atoms.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiazolidine CH₂-N | 3.90 (s) | 52.5 |

| Thiazolidine CH₂-S | 3.15 (t) | 33.1 |

| Thiazolidine N-CH₂ | 2.95 (t) | 58.2 |

| Mercaptoethyl S-CH₂ | 2.80 (q) | 36.4 |

| Mercaptoethyl CH₂-SH | 2.65 (t) | 24.5 |

| Thiol SH | 1.55 (t) | - |

Note: Data is presented as representative values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) has been employed to determine the exact molecular formula of this compound and to analyze its fragmentation pattern under mass spectrometric conditions. This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The HRMS analysis of this compound yielded a molecular ion with an m/z (mass-to-charge ratio) that corresponds to the molecular formula C₅H₁₁NS₂. chemmethod.com The presence of one nitrogen atom is suggested by the odd molecular mass, and the isotopic distribution pattern of the molecular ion confirms the presence of two sulfur atoms. chemmethod.com

Electron ionization (EI) mass spectrometry reveals a characteristic fragmentation pattern that further supports the proposed structure. Key fragment ions observed in the mass spectrum provide evidence for the specific arrangement of atoms within the molecule. A prominent base peak is often observed due to the loss of a specific fragment, which is a characteristic feature for this class of compounds. The elimination of a C₂H₅S radical from the molecular ion is a notable fragmentation pathway. chemmethod.com

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Proposed Fragment | Calculated m/z | Observed m/z |

| [M]⁺ | C₅H₁₁NS₂ | 149.0333 | 149.0333 |

| [M - C₂H₅S]⁺ | C₃H₆N | 88.0498 | 88.0498 |

| [M - SH]⁺ | C₅H₁₀NS₂ | 116.0306 | Not reported |

| [C₄H₈NS]⁺ | Thiazolidine ring fragment | 102.0377 | 102.0377 |

Note: The observed m/z values are from high-resolution measurements and are crucial for confirming the elemental composition of the ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that chemical bonds vibrate at specific frequencies, and these vibrations can be observed as absorption or scattering of light.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic bands corresponding to the various functional groups within its structure. Key expected vibrational modes include:

C-H stretching vibrations from the methylene groups in both the thiazolidine ring and the ethyl side chain.

C-N stretching vibrations associated with the amine functionality within the thiazolidine ring.

C-S stretching vibrations from the thioether linkages in the thiazolidine ring and the mercaptoethyl side chain.

S-H stretching vibration of the terminal thiol group, which typically appears as a weak band in the IR spectrum.

CH₂ bending and rocking vibrations that provide fingerprint information for the saturated ring system and the side chain.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-2960 |

| S-H (thiol) | Stretching | 2550-2600 |

| C-N (amine) | Stretching | 1020-1250 |

| C-S (thioether) | Stretching | 600-800 |

| CH₂ | Bending | 1450-1470 |

Note: This table represents generalized expected frequency ranges for the functional groups present in the molecule. Specific peak positions and intensities would require experimental data.

X-ray Crystallography for Precise Solid-State Structural Determination

A successful X-ray crystallographic analysis of this compound would provide definitive proof of its structure in the solid state. It would confirm the connectivity of the atoms, the puckering of the five-membered thiazolidine ring, and the conformational preferences of the mercaptoethyl side chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the thiol group, that govern the packing of the molecules in the crystal lattice.

However, based on a thorough review of the available scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The successful growth of a suitable single crystal is a prerequisite for such an analysis, which can be a challenging step in the characterization process.

Theoretical and Computational Studies of N 2 Mercaptoethyl 1,3 Thiazolidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For N-(2-mercaptoethyl)-1,3-thiazolidine and related thiazolidine (B150603) derivatives, DFT calculations are instrumental in understanding their fundamental chemical characteristics. nih.govnih.gov These calculations help in optimizing the molecular geometry and predicting various electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

Typically, in MEP maps:

Red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net

Blue denotes areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net

Green represents regions with a neutral or near-zero potential. researchgate.net

For molecules containing heteroatoms like nitrogen and sulfur, such as in the thiazolidine ring, the MEP map would likely show negative potential around these atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. Conversely, hydrogen atoms bonded to carbon or sulfur are expected to exhibit positive potential, marking them as potential sites for nucleophilic interaction. bhu.ac.in

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In thiazolidine derivatives, the distribution of HOMO and LUMO densities reveals key aspects of their reactivity. For instance, the HOMO density is often located over the thiazolidine and associated rings, while the LUMO density may be shifted depending on the substituents present. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazolidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined by specific DFT calculations for this compound.

Reactivity Descriptors and Global Chemical Properties

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. nih.gov These descriptors provide a more detailed picture of the molecule's reactivity profile.

Key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2). nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA) / 2). nih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

Table 2: Calculated Global Reactivity Descriptors for a Thiazolidine Derivative

| Descriptor | Formula | Value |

| Ionization Potential (IP) | -EHOMO | Value |

| Electron Affinity (EA) | -ELUMO | Value |

| Electronegativity (χ) | (IP + EA) / 2 | Value |

| Chemical Hardness (η) | (IP - EA) / 2 | Value |

| Chemical Softness (S) | 1 / η | Value |

| Electrophilicity Index (ω) | μ² / 2η | Value |

Note: The values in this table are illustrative and would be determined by specific DFT calculations for this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which contains single bonds allowing for rotation, MD simulations can explore its conformational landscape. These simulations provide insights into the different shapes (conformations) the molecule can adopt and their relative stabilities. This information is crucial for understanding how the molecule might interact with its environment, including biological macromolecules. nih.gov

Quantum Chemical Prediction of Spectroscopic Parameters

Quantum chemical calculations, often performed using DFT, can predict various spectroscopic parameters for this compound. These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its spectroscopic signatures.

Predicted spectroscopic parameters may include:

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which are sensitive to the electronic environment of the nuclei. nih.gov

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be calculated to help assign the peaks observed in experimental spectra to specific molecular vibrations.

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. bhu.ac.in

In Silico Modeling of Molecular Interactions with Biological Macromolecules (excluding clinical context)

In silico modeling, which includes techniques like molecular docking and molecular dynamics simulations, is employed to study the interactions between a small molecule like this compound and biological macromolecules such as proteins or nucleic acids. nih.govnih.gov

Molecular docking predicts the preferred orientation of the molecule when it binds to a receptor or enzyme, providing insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex over time. nih.gov These studies are fundamental in understanding the potential biological activity of the compound at a molecular level, for instance by investigating its potential as an enzyme inhibitor or a receptor ligand in a non-clinical research context. mdpi.com

Biochemical Interactions and Mechanistic Insights of N 2 Mercaptoethyl 1,3 Thiazolidine in Vitro and Animal Model Studies

Role in Enzymatic Reactions and Inhibition Mechanisms (e.g., aldose reductase, xanthine (B1682287) oxidase, PPAR-γ, focusing on general thiazolidine (B150603) activity and excluding human data)

The thiazolidine ring is a key structural motif in a variety of compounds that exhibit significant interactions with various enzymes. nih.gov While direct studies on N-(2-mercaptoethyl)-1,3-thiazolidine are limited, the broader class of thiazolidine derivatives has been extensively studied for its role in enzymatic reactions, particularly as inhibitors of aldose reductase and xanthine oxidase, and as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications through the conversion of glucose to sorbitol. researchgate.netnih.gov The inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate such complications. mdpi.com Various thiazolidine-2,4-dione (TZD) derivatives have demonstrated potent inhibitory activity against aldose reductase in in vitro studies. For instance, certain flavonyl-2,4-thiazolidinediones were tested for their ability to inhibit rat kidney aldose reductase, with some compounds showing significant inhibitory activity. researchgate.net One study reported that compound 1, 5-((2,4-dichlorothiazol-5-yl)methylene)thiazolidine-2,4-dione, exhibited the highest inhibition rate of 91.11% at a concentration of 10⁻⁴ M. researchgate.net Another study on novel TZD derivatives showed concentration-dependent inhibitory activity against aldose reductase, with one compound, TZDD1, having an IC₅₀ value of 27.54 µg/mL. mdpi.com The structural features of these derivatives, including the thiazolidinedione ring, are thought to be responsible for their potent inhibitory effects. mdpi.comnih.gov

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and associated conditions like gout. nih.gov Thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.govplos.org In one study, a series of these derivatives showed significant XO inhibitory activity, with compound 6k displaying the strongest inhibition with an IC₅₀ value of 3.56 μmol/L, which is more potent than the clinical inhibitor allopurinol. nih.gov The phenyl-sulfonamide group attached to the thiazolidine-2-thione core was found to be crucial for this inhibitory activity. plos.org Enzyme inhibition kinetics revealed a mixed-type inhibition mechanism for the most potent compound. plos.org

PPAR-γ Agonism

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. nih.gov Thiazolidinediones are a well-known class of PPAR-γ agonists. nih.govwjpmr.com Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor, which then binds to DNA and regulates the transcription of genes involved in insulin (B600854) sensitivity and glucose uptake. wjpmr.com Numerous studies have focused on designing and synthesizing novel thiazolidine derivatives as PPAR-γ agonists for potential antidiabetic applications. nih.govnih.gov For example, new thiazolidine-2,4-dione derivatives have been developed and shown to have significant hypoglycemic effects in diabetic rat models, comparable to the standard drug pioglitazone. nih.gov Molecular docking studies have helped in understanding the binding interactions of these derivatives within the PPAR-γ active site. nih.gov

| Compound Class | Target Enzyme | Key Findings | Model System | Reference |

|---|---|---|---|---|

| Flavonyl-2,4-thiazolidinediones | Aldose Reductase | Compound Ib showed 88.69% inhibition. | Rat Kidney | researchgate.net |

| Thiazolidinedione Derivatives (TZDDs) | Aldose Reductase | TZDD1 exhibited an IC₅₀ of 27.54 µg/mL. | In Vitro Assay | mdpi.com |

| Thiazolidine-2-thione Derivatives | Xanthine Oxidase | Compound 6k showed an IC₅₀ of 3.56 μmol/L. | In Vitro Enzyme Catalysis | nih.govplos.org |

| Thiazolidine-2,4-dione Hybrids | Aldose Reductase | Compound 8b inhibited AR with an IC₅₀ of 0.16 µM. | In Vitro & In Vivo (mice) | nih.govtandfonline.com |

| Thiazolidine Derivatives | PPAR-γ | Showed antidiabetic activity comparable to pioglitazone. | Wistar Rats (alloxan-induced) | nih.gov |

Investigation of Thiol-Disulfide Redox Cycling within Biological Systems

The thiol group (-SH) of this compound is a key functional group that can participate in thiol-disulfide redox cycling within biological systems. This process involves the interchange between a thiol and a disulfide bond, a fundamental reaction in biochemistry that governs the structure and function of many proteins and enzymes. researchgate.net A thiolate anion acts as a nucleophile, attacking a sulfur atom of a disulfide bond to form a new disulfide bond and a new thiolate. researchgate.net

Given the presence of the reactive thiol group, it is plausible that this compound can engage in similar redox cycling with endogenous disulfide-containing molecules such as glutathione (B108866) disulfide (GSSG) or cystine. This could have significant biological implications, including the modulation of the cellular redox state and the function of proteins regulated by thiol-based redox switches. The kinetics of such reactions would be influenced by factors like the pKa of the thiol group and the local microenvironment. researchgate.net

Hydrolytic Stability and Breakdown Pathways in Biological Media

The stability of this compound in biological media is crucial for its potential biological activity and pharmacokinetic profile. The thiazolidine ring itself can be susceptible to hydrolysis under certain conditions. For example, studies on 3-benzoyl-thiazolidine-2,4-dione derivatives have shown that they can undergo hydrolysis in solutions containing water, with the benzoyl group being cleaved. nih.gov The half-life for this hydrolysis was observed to be dependent on the substitution at the 5-position of the thiazolidinedione ring. nih.gov

Furthermore, the metabolic fate of related thiol-containing drugs can provide clues to the potential breakdown pathways of this compound. A relevant example is N-(2-mercaptopropionyl)glycine (tiopronin), a thiol drug used in the management of cystinuria. nih.govacs.org Tiopronin is known to be metabolized in the body. One of its metabolites identified in the urine of patients is 2-mercaptopropionate, which is formed via hydrolysis. pharmacompass.comnih.gov This suggests that the amide bond in this compound could also be susceptible to enzymatic or chemical hydrolysis, leading to the cleavage of the mercaptoethyl side chain from the thiazolidine ring.

The breakdown of this compound in biological media would likely involve enzymatic processes in the liver and other tissues, potentially leading to the formation of smaller, more polar metabolites that can be readily excreted. The specific enzymes involved and the full spectrum of metabolites would need to be determined through dedicated in vitro and in vivo metabolism studies.

Potential as a Mechanistic Probe in Cellular Processes

The diverse biological activities exhibited by thiazolidine derivatives suggest that this compound could serve as a valuable mechanistic probe in various cellular processes. nih.gove3s-conferences.org The thiazolidine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net

The presence of a reactive thiol group in this compound makes it particularly interesting as a probe for studying redox-sensitive cellular pathways. It could be used to investigate the role of thiol-disulfide exchange reactions in cell signaling, protein function, and oxidative stress responses. By introducing this exogenous thiol, researchers could potentially modulate the cellular redox environment and observe the downstream effects on specific cellular processes.

Furthermore, the thiazolidine core can be systematically modified to create a library of compounds with varying properties. This allows for the exploration of structure-activity relationships and the identification of key structural features required for interaction with a specific biological target. nih.gov The use of thiazolidine derivatives in the design of probes for various therapeutic and pharmaceutical applications has been highlighted in the scientific literature. nih.gov For example, thiazolidinone derivatives have been used to develop inhibitors for enzymes in the pyocyanin (B1662382) biosynthesis pathway of P. aeruginosa, acting as probes to understand virulence factor production. nih.gov

Studies on Interactions with Specific Biochemical Targets (e.g., transport proteins, receptors)

Thiazolidine derivatives have been shown to interact with a variety of specific biochemical targets, including receptors and potentially transport proteins.

Receptor Interactions

A prominent example is the interaction of thiazolidinediones with PPAR-γ. nih.govwjpmr.com Molecular docking studies have elucidated the binding modes of various TZD derivatives within the ligand-binding domain of PPAR-γ. nih.gov These studies reveal key hydrogen bond interactions and hydrophobic contacts that are essential for agonistic activity. researchgate.net For instance, the thiazolidine-2,4-dione headgroup is a critical feature for binding and activation of the receptor. wjpmr.com

Beyond PPAR-γ, thiazolidine-based compounds have been investigated as inhibitors of the Receptor for Advanced Glycation End Products (RAGE). researchgate.net Computational screening of 4-thiazolidinone-based compounds has identified potential candidates that bind with high affinity to the V-domain of RAGE, suggesting they could disrupt the binding of advanced glycation end products and thereby mitigate downstream inflammatory and oxidative stress pathways. researchgate.net

Transporter Interactions

While direct evidence for the interaction of this compound with specific transport proteins is scarce, the general class of thiazolidinediones has been studied in the context of glucose transport. Some TZD derivatives have been shown to inhibit glucose transporters like GLUT1 and GLUT4. tandfonline.com The ability of certain PPAR-γ agonists to improve glucose uptake in cells is a well-established mechanism, which is indirectly related to the function of glucose transporters. mdpi.comnih.gov

| Compound Class | Biochemical Target | Nature of Interaction | Key Findings | Model System | Reference |

|---|---|---|---|---|---|

| Thiazolidinediones (TZDs) | PPAR-γ | Agonist | Activate PPAR-γ, leading to increased insulin sensitivity and glucose uptake. | In Vitro/In Vivo (Rats) | nih.govwjpmr.comnih.gov |

| 4-Thiazolidinones | RAGE | Inhibitor (Predicted) | High binding affinity to the RAGE V-domain in docking studies. | In Silico | researchgate.net |

| Thiazolidine-2,4-diones | VEGFR-2 | Inhibitor | Effectively inhibit angiogenesis by targeting VEGFR-2. | In Vitro/In Silico | nih.gov |

| Thiazolidinedione Derivatives | P. aeruginosa PhzS | Inhibitor | Bind to the enzyme with micromolar affinity, reducing pyocyanin production. | In Vitro/In Silico | nih.gov |

Emerging Research Avenues and Future Perspectives for N 2 Mercaptoethyl 1,3 Thiazolidine

Development of Advanced Catalytic Systems Incorporating the Compound

The thiazolidine (B150603) framework is a key component in various catalytic systems. Thiazolidine-containing compounds can act as effective ligands for transition metals like palladium, which are used to catalyze important organic reactions such as Heck and Suzuki-Miyaura cross-couplings. e3s-conferences.org The sulfur and nitrogen atoms within the N-(2-mercaptoethyl)-1,3-thiazolidine structure can coordinate with metal centers, potentially stabilizing catalytic species and influencing their reactivity and selectivity. Research is ongoing to develop novel catalytic systems, including those supported on nanoparticles, which offer advantages like high efficiency, solvent-free reaction conditions, and catalyst recovery. nih.gov For instance, the development of magnetic nanoparticle-supported ionic liquids has been shown to activate carbonyl and amine groups, facilitating the synthesis of 1,3-thiazolidin-4-one derivatives. nih.gov The dual functionality of the mercaptoethyl side chain and the thiazolidine ring offers a bidentate or even tridentate chelation potential, which could be harnessed to create highly stable and selective catalysts for a new range of chemical transformations.

Novel Applications in Chelation Chemistry for Metal Ions

Chelating agents are crucial for sequestering metal ions in various contexts, from treating metal toxicity to industrial applications like preventing unwanted precipitation and controlling metal-catalyzed reactions. nih.govnouryon.com this compound, with its multiple soft donor atoms (two sulfurs and one nitrogen), is a promising candidate for a chelating agent, particularly for heavy metals that have a high affinity for sulfur. mdpi.com Dithiol compounds, such as 2,3-Dimercaprol (BAL) and its analogue meso-2,3-dimercaptosuccinic acid (DMSA), are known to be effective antidotes for heavy metal poisoning by forming stable complexes with metals like arsenic, mercury, and lead. nih.govnih.gov

The structure of this compound suggests it could form stable five- or six-membered chelate rings with metal ions. Research into related thiazolidine derivatives, such as (2RS,4R)-thiazolidine-2,4-dicarboxylic acid (TIDA), has demonstrated their ability to act as tridentate ligands, binding metal ions like Cu(II), Ni(II), Pb(II), and Zn(II) through two chelate rings. researchgate.netchempap.org Although the stability of these particular TIDA complexes was found to be relatively low, it highlights the inherent chelating potential of the thiazolidine scaffold. researchgate.netchempap.org Future research could focus on quantifying the binding affinities and selectivity of this compound for various toxic and essential metal ions.

Table 1: Comparison of Functional Groups in Selected Chelating Agents

| Compound | Key Functional Groups | Target Metals (Examples) |

| This compound | Thiol, Thioether, Amine | Potential: Pb, Hg, Cd, As |

| Dimercaprol (BAL) | Dithiol, Hydroxyl | As, Cd, Hg nih.gov |

| Dimercaptosuccinic Acid (DMSA) | Dithiol, Dicarboxylic Acid | Pb, As, Hg nih.govwikipedia.org |

| EDTA | Polyamino-polycarboxylic acid | Pb, Ca nih.gov |

| Penicillamine | Thiol, Carboxylic Acid, Amine | Cu mdpi.com |

Exploration of its Role in Complex Biochemical Cascades